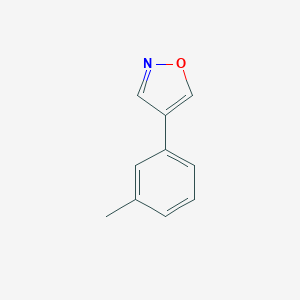

4-(m-Tolyl)isoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methylphenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8-3-2-4-9(5-8)10-6-11-12-7-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNUOZAWQVOBEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CON=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms in Isoxazole Synthesis and Transformation

Mechanistic Pathways of 1,3-Dipolar Cycloaddition to Form Isoxazoles

The most prevalent and widely studied method for synthesizing the isoxazole (B147169) core is the 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition. nih.govorganic-chemistry.orgwikipedia.org This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile). nih.govwikipedia.org

The reaction is generally considered a concerted pericyclic process, where the 4 π-electrons of the nitrile oxide and the 2 π-electrons of the alkyne participate in a synchronous bond formation through a six-electron transition state. organic-chemistry.orgscribd.com This concerted mechanism is supported by several key observations:

Stereospecificity: The reaction is stereospecific with respect to the dipolarophile; for instance, cis-alkenes yield syn-products. scribd.com

Solvent Effects: The rate of cycloaddition is largely unaffected by solvent polarity, which is characteristic of a pericyclic reaction without significant charge separation in the transition state. scribd.com

Substituent Effects: The effect of different substituents on the dipole on the reaction rate is not substantial, suggesting the absence of a charge-separated intermediate. scribd.com

Two primary mechanistic models have been proposed for the 1,3-dipolar cycloaddition: a concerted pericyclic mechanism and a stepwise mechanism involving a diradical intermediate. nih.gov The concerted pathway is the more widely accepted model. nih.gov The regioselectivity of the reaction, which determines the orientation of the substituents on the resulting isoxazole ring, is influenced by both electronic and steric factors. organic-chemistry.org Frontier Molecular Orbital (FMO) theory is often used to predict the regiochemical outcome by analyzing the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile, or vice versa. organic-chemistry.org

For the synthesis of 4-(m-Tolyl)isoxazole, the reaction would involve the 1,3-dipolar cycloaddition of m-tolylacetylene with a suitable nitrile oxide precursor. The regioselectivity would be dictated by the electronic and steric properties of the m-tolyl group and the substituent on the nitrile oxide.

Table 1: Key Features of the 1,3-Dipolar Cycloaddition Mechanism

| Feature | Description | Reference(s) |

| Reaction Type | [3+2] Cycloaddition | nih.gov |

| Reactants | Nitrile Oxide (1,3-dipole) and Alkyne (dipolarophile) | nih.govwikipedia.org |

| Mechanism | Primarily concerted pericyclic | nih.govorganic-chemistry.orgscribd.com |

| Transition State | Six-electron, aromatic-like | organic-chemistry.orgscribd.com |

| Stereochemistry | Stereospecific with respect to the dipolarophile | scribd.com |

| Regioselectivity | Influenced by electronic and steric factors | organic-chemistry.org |

Plausible Mechanisms for Isoxazole Formation from Nitro Compounds and Carbonyls

Isoxazoles can also be synthesized through the reaction of primary nitro compounds with aldehydes or activated ketones. rsc.orgresearchgate.net This method provides an alternative route to the isoxazole ring system.

One plausible mechanism involves the reaction of an aromatic aldehyde with a nitroacetic ester. nih.govrsc.org The reaction is thought to proceed through the formation of an N-oxide intermediate. nih.govrsc.org This intermediate can then be deprotonated to form different intermediates, which subsequently undergo cyclization to yield the isoxazole ring. nih.govrsc.org

Another pathway involves the reaction of aldehydes with primary nitro compounds in a 1:2 molar ratio, leading to the formation of isoxazoline-N-oxides or isoxazole derivatives via β-dinitro intermediates. rsc.orgresearchgate.net Modifications to this process allow for the controlled synthesis of isoxazoles with various substitution patterns. rsc.orgresearchgate.net

In a different approach, the reaction of α-nitroketones with alkenes or alkynes in the presence of an acid catalyst like p-TsOH can lead to the formation of isoxazolines and subsequently isoxazoles. mdpi.com The proposed mechanism involves the conversion of the α-nitroketone to a nitroso cation, which then forms a nitrile oxide. mdpi.com This in-situ generated nitrile oxide then undergoes a 1,3-dipolar cycloaddition with the dipolarophile to yield the final product. mdpi.com

For instance, the synthesis of polysubstituted isoxazoles has been achieved through a one-pot cascade reaction of an aromatic aldehyde and ethyl nitroacetate (B1208598) under ultrasonication. nih.gov

Table 2: Mechanistic Steps in Isoxazole Formation from Nitro Compounds

| Starting Materials | Key Intermediates | Final Product | Reference(s) |

| Aromatic Aldehyde, Nitroacetic Ester | N-oxide intermediate, Deprotonated intermediates | 3,4,5-trisubstituted isoxazole | nih.govrsc.org |

| Aldehyde, Primary Nitro Compound (1:2 ratio) | β-dinitro derivative | Isoxazoline-N-oxide or Isoxazole | rsc.orgresearchgate.net |

| α-Nitroketone, Alkene/Alkyne | Nitroso cation, Nitrile oxide | Isoxazoline (B3343090)/Isoxazole | mdpi.com |

Mechanistic Insights into Isoxazole Ring Transformations

The isoxazole ring can undergo various transformations, including rearrangements and ring-opening reactions, often initiated by thermal or photochemical means. capes.gov.bracs.org These transformations provide pathways to other heterocyclic systems and functionalized open-chain compounds.

Photochemical Rearrangements:

Under UV irradiation, the weak N-O bond of the isoxazole ring can cleave, leading to a ring-opening and rearrangement. wikipedia.org A common photochemical transformation is the isomerization of isoxazoles to oxazoles. wikipedia.orgrsc.org This process is believed to proceed through an azirine intermediate. wikipedia.orgrsc.org The azirine can then rearrange to the more stable oxazole (B20620) ring. wikipedia.org Theoretical studies have explored various pathways for this photoisomerization, including an internal cyclization-isomerization path, a ring contraction-ring expansion path, and a direct path. nih.gov The generation of a highly reactive ketenimine intermediate has also been postulated in some isoxazole photoisomerization processes. nih.gov

Base-Mediated Rearrangements:

Certain substituted isoxazoles can undergo base-mediated rearrangements. For example, 3-aryltetrahydrobenzisoxazoles have been observed to rearrange to 2-aryltetrahydrobenzoxazoles in the presence of a base. rsc.org The proposed mechanism for this transformation also involves the formation of an azirine intermediate, which is in equilibrium with a nitrile ylide. rsc.org A subsequent 6π electrocyclic ring closure of the nitrile ylide leads to the final oxazole product. rsc.org

Metal-Catalyzed Transformations:

Transition metals can catalyze the transformation of isoxazoles into other heterocyclic structures. For example, gold(I)-catalyzed annulation of propiolates with isoxazoles has been studied, with a proposed mechanism involving the initial N-attack of the isoxazole, followed by the formation of a 2H-azirine-containing intermediate, 6π electrocyclization, and ring expansion to form a seven-membered heterocyclic intermediate. rsc.org Rhodium catalysts have been used to synthesize quinazolines from benzisoxazoles through a proposed aza-[4+2] cycloaddition followed by ring opening. d-nb.info

Reductive Ring-Opening:

The isoxazole ring can be reductively cleaved, for instance, by catalytic hydrogenation. This reaction breaks the N-O bond and can lead to the formation of β-amino enones. clockss.org Iron-promoted reductive ring-opening of C4-alkynylisoxazoles can lead to the formation of 2-alkynylenaminones or polysubstituted furans, depending on the substituents on the isoxazole ring. researchgate.net

Table 3: Overview of Isoxazole Ring Transformation Mechanisms

| Transformation Type | Conditions | Key Intermediates | Product(s) | Reference(s) |

| Photochemical Rearrangement | UV Irradiation | Azirine, Nitrile Ylide, Ketenimine | Oxazoles, other isomers | wikipedia.orgrsc.orgnih.govnih.gov |

| Base-Mediated Rearrangement | Base (e.g., Cs₂CO₃) | Azirine, Nitrile Ylide | Oxazoles | rsc.org |

| Metal-Catalyzed Annulation | Gold(I) or Rhodium(III) catalyst | 2H-azirine, Seven-membered heterocycle | Fused heterocycles (e.g., Pyridines, Quinazolines) | rsc.orgd-nb.info |

| Reductive Ring-Opening | Catalytic Hydrogenation, Iron reagents | - | β-Amino enones, Alkenylenaminones, Furans | researchgate.netclockss.org |

Ring Transformations and Chemical Derivatization of 4 M Tolyl Isoxazole and Its Analogues

Ring-Opening Reactions of Isoxazoles

The cleavage of the isoxazole (B147169) ring is a powerful strategy for the synthesis of complex organic molecules. This section details specific ring-opening reactions, with a focus on fluorination and the subsequent transformations of the resulting products.

Electrophilic Ring-Opening Fluorination.chemrxiv.orgnih.govjyamaguchi-lab.comresearchgate.netacs.orgorganic-chemistry.org

A significant advancement in isoxazole chemistry is the development of electrophilic ring-opening fluorination. chemrxiv.orgnih.govjyamaguchi-lab.comresearchgate.netacs.org This method allows for the introduction of a fluorine atom with concurrent cleavage of the isoxazole ring, leading to the formation of valuable fluorinated carbonyl compounds. chemrxiv.orgnih.govjyamaguchi-lab.comresearchgate.netacs.orgorganic-chemistry.org

The reaction typically involves treating a C4-substituted isoxazole, such as a 4-arylisoxazole, with an electrophilic fluorinating agent like Selectfluor®. chemrxiv.orgnih.govjyamaguchi-lab.comresearchgate.netacs.orgorganic-chemistry.org The process is initiated by the electrophilic fluorination of the isoxazole, which is followed by deprotonation, ultimately leading to the cleavage of the N-O bond and the formation of a tertiary fluorinated carbonyl compound. chemrxiv.orgnih.govjyamaguchi-lab.comresearchgate.net This reaction is noted for its mild conditions and good tolerance of various functional groups. chemrxiv.orgnih.govjyamaguchi-lab.comresearchgate.netacs.org

It is crucial that the isoxazole be substituted at the C4 position for the ring-opening to occur. researchgate.net When 5-phenylisoxazole, which lacks a substituent at the C4 position, is subjected to these conditions, only electrophilic aromatic fluorination at the C4 position is observed, without any ring cleavage. researchgate.net

Table 1: Electrophilic Ring-Opening Fluorination of Isoxazoles

| Isoxazole Substrate | Fluorinating Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methyl-5-phenylisoxazole | Selectfluor® | α-Fluoro-α-methyl-β-oxonitrile | 93 | researchgate.net |

Subsequent Transformations of Fluorinated Carbonyl Compounds.chemrxiv.orgnih.govjyamaguchi-lab.comresearchgate.netcas.cn

The α-fluorocyanoketones and other fluorinated carbonyl compounds generated from the ring-opening of isoxazoles are versatile intermediates for further chemical synthesis. chemrxiv.orgnih.govjyamaguchi-lab.comresearchgate.net These compounds can be transformed into a variety of other fluorine-containing molecules. chemrxiv.orgnih.govjyamaguchi-lab.comresearchgate.net

For instance, these intermediates can undergo further reactions to create more complex molecular architectures. Research has demonstrated that the resulting α-fluorocyanoketones can be used to furnish a diverse range of fluorinated compounds. chemrxiv.orgnih.govjyamaguchi-lab.comresearchgate.net The development of methods for the synthesis of distal β- and γ-fluorinated ketones from cyclopropanols highlights the utility of ring-opening strategies for accessing valuable fluorinated molecules. cas.cn

Rearrangement and Ring Interconversion Reactions

The isoxazole ring system can undergo various rearrangement and interconversion reactions, providing pathways to other important heterocyclic structures.

Isoxazole to Oxazole (B20620) Rearrangement.wikipedia.orgwikipedia.orgresearchgate.netrsc.orglboro.ac.uknanobioletters.com

The transformation of isoxazoles into oxazoles is a notable rearrangement reaction. wikipedia.orgwikipedia.orgresearchgate.netrsc.orglboro.ac.uk This can occur through different mechanisms, often involving thermal or catalytic conditions. wikipedia.orgresearchgate.net

One such transformation is the Cornforth rearrangement, which involves the thermal rearrangement of a 4-acyloxazole. wikipedia.orgwikipedia.org While this is a rearrangement within an oxazole system, related principles can apply to isoxazole-to-oxazole conversions. A base-catalyzed isoxazole-to-oxazole ring transformation has been reported, demonstrating a novel pathway for this conversion. rsc.org In one instance, 3-aryltetrahydrobenzisoxazoles were found to undergo a base-mediated rearrangement to 2-aryltetrahydrobenzoxazoles. lboro.ac.uk

Iron(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles can lead to the formation of oxazole-4-carboxylates under specific conditions. researchgate.netnanobioletters.com This reaction proceeds through a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate, which can then be converted to the oxazole. researchgate.netnanobioletters.com

Table 2: Isoxazole to Oxazole Rearrangement

| Isoxazole Substrate | Conditions | Product | Reference |

|---|---|---|---|

| Ethyl 5-hydroxy-3-(5-methylisoxazol-4-yl) isoxazole-4-carboxylate | Base-catalyzed | 4-Cyano-5-methyloxazol-2-ylacetic acid | rsc.org |

| 4-Formyl-5-methoxyisoxazoles | Fe(II) catalyst, dioxane, 105 °C | Methyl oxazole-4-carboxylates | researchgate.netnanobioletters.com |

Rearrangements of Isoxazolines (e.g., Transition Metal-Catalyzed).acs.orgresearchgate.netacs.orgwikipedia.orgnih.govresearchgate.neteurekaselect.com

Isoxazolines, the partially saturated analogues of isoxazoles, also undergo significant rearrangement reactions, often facilitated by transition metals. acs.orgresearchgate.netnih.gov The weak N-O bond in isoxazolines makes them prone to ring-opening and subsequent rearrangements. wikipedia.orgeurekaselect.com

Transition metal catalysis plays a pivotal role in the functionalization and rearrangement of isoxazoles and isoxazolines. researchgate.net Gold-catalyzed N-alkenylation of NH-isoxazolines, for example, initiates a diastereoselective [3,3']-sigmatropic rearrangement to yield 2-amino-1-pyrrolines. acs.org Iron-catalyzed rearrangements of 4-alkenylisoxazoles to form pyrroles have also been reported. researchgate.net

Base-catalyzed isomerization of 2-isoxazolines can lead to β-hydroxynitriles, a transformation that proceeds with full conservation of enantiomeric purity. acs.org Furthermore, the Baldwin rearrangement describes the thermally induced ring contraction of 4-isoxazolines into 2-acylaziridines. researchgate.net

Conversion of Pyrimidines into Isoxazoles.google.comresearchgate.netresearchgate.netnih.govnih.govresearchgate.nete-journals.inacs.orgdigitellinc.comwur.nl

The synthesis of isoxazoles can also be achieved through the ring transformation of other heterocyclic systems, such as pyrimidines. researchgate.netresearchgate.netnih.govnih.govresearchgate.nete-journals.inacs.orgdigitellinc.comwur.nl This interconversion provides a valuable synthetic route to isoxazole derivatives from readily available pyrimidine (B1678525) precursors. google.com

The reaction of pyrimidines or their N-oxides with hydroxylamine (B1172632) hydrochloride can lead to the formation of isoxazoles in good yields. researchgate.net For instance, reacting 4,6-dimethylpyrimidine (B31164) with hydroxylamine hydrochloride yields 3,5-dimethylisoxazole. researchgate.net 15N-labelling experiments have confirmed that the N-O moiety of the resulting isoxazole originates from the hydroxylamine. researchgate.net This type of ring transformation can occur via a nucleophilic substitution involving an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, where the N(1)-C(2)-N(3) fragment of the pyrimidine is replaced. researchgate.net

The reactivity of the pyrimidine ring towards nucleophiles, and thus the propensity for ring transformation, is enhanced by quaternization of the ring nitrogens or by the presence of an N-oxide function. wur.nl

Table 3: Compound Names

| Compound Name |

|---|

| 4-(m-Tolyl)isoxazole |

| Selectfluor® |

| 5-Phenylisoxazole |

| 4-Fluoro-5-phenylisoxazole |

| α-Fluorocyanoketones |

| 4-Acyloxazole |

| Oxazole |

| 3-Aryltetrahydrobenzisoxazoles |

| 2-Aryltetrahydrobenzoxazoles |

| 4-Acyl-5-methoxyisoxazoles |

| Oxazole-4-carboxylates |

| 2-Acyl-2-(methoxycarbonyl)-2H-azirine |

| Isoxazolines |

| NH-Isoxazolines |

| 2-Amino-1-pyrrolines |

| 4-Alkenylisoxazoles |

| Pyrroles |

| 2-Isoxazolines |

| β-Hydroxynitriles |

| 4-Isoxazolines |

| 2-Acylaziridines |

| Pyrimidines |

| Hydroxylamine hydrochloride |

| 4,6-Dimethylpyrimidine |

| 3,5-Dimethylisoxazole |

Functionalization and Derivatization Strategies

The inherent reactivity of the isoxazole ring and its substituents provides multiple avenues for functionalization. These strategies enable the introduction of diverse chemical moieties, leading to a wide array of derivatives with potential applications in medicinal chemistry and materials science.

Formation of Isoxazol-5(2H)-ones

The synthesis of isoxazol-5(2H)-ones represents a significant transformation of the isoxazole core. One common approach involves the reaction of β-ketoesters with hydroxylamine. For instance, the reaction of ethyl benzoylacetate with hydroxylamine can lead to the formation of the corresponding isoxazol-5(2H)-one. ijcce.ac.ir Multi-component reactions (MCRs) are also considered an efficient route to functionalized isoxazol-5(2H)-ones. ijcce.ac.ir A four-component reaction between ethyl benzoylacetate, hydroxylamine, an aromatic aldehyde, and malononitrile (B47326) in the presence of p-toluenesulfonic acid (PTSA) in water provides a green and efficient method for the synthesis of various isoxazol-5(2H)-one derivatives. ijcce.ac.ir

The synthesis of 3-isopropyl-2-(4-methylbenzoyl)isoxazol-5(2H)-one has been reported with a 45% yield. tandfonline.com Another example is the synthesis of 3,4-dimethyl-2-(3-methylbenzyl)isoxazol-5(2H)-one, which was obtained in a 26% yield. tandfonline.com

Table 1: Synthesis of Isoxazol-5(2H)-one Derivatives

| Derivative Name | Yield (%) | Reference |

|---|---|---|

| 3-Isopropyl-2-(4-methylbenzoyl)isoxazol-5(2H)-one | 45 | tandfonline.com |

Synthesis of 3,4-Disubstituted Isoxazoles

Several strategies have been developed for the synthesis of 3,4-disubstituted isoxazoles. One method involves a chalcone-rearrangement strategy, where β-ketoacetals react with hydroxylamine hydrochloride and pyridine (B92270) to yield the corresponding 3,4-disubstituted isoxazoles. thieme-connect.com For example, this method has been used to synthesize 3-(4-methoxyphenyl)-4-(p-tolyl)isoxazole in a high yield of 95%. thieme-connect.com

Another approach is an enamine-triggered [3+2] cycloaddition reaction of aldehydes and N-hydroximidoyl chlorides, which proceeds in a metal-free environment and provides high yields. organic-chemistry.org This method is noted for its regioselectivity and tolerance of a wide range of functional groups. organic-chemistry.org Additionally, 3,4-disubstituted isoxazoles can be prepared through the C–H arylation of the isoxazole ring. rsc.org

Synthesis of 4-Acyl, 4-Benzamido, and 3,5-Disubstituted Isoxazoles

The synthesis of 4-acyl and 4-benzamido isoxazoles often involves the acylation or benzoylation of a pre-existing isoxazole core. For instance, 5-aminoisoxazoles can be reacted with various benzoyl chlorides in the presence of a base like cesium carbonate to produce 5-benzamido isoxazoles. nanobioletters.com

The synthesis of 3,5-disubstituted isoxazoles is a widely explored area. researchgate.net A common and efficient method is the [3+2] cycloaddition reaction between terminal alkynes and in situ generated nitrile oxides. nih.govorganic-chemistry.org This reaction can be catalyzed by copper(I) salts, leading to high regioselectivity and good yields. nih.govorganic-chemistry.org Other methods include the reaction of α,β-unsaturated carbonyl compounds with N-hydroxyl-4-toluenesulfonamide and the reaction of terminal alkynes with n-BuLi and aldehydes, followed by treatment with molecular iodine and hydroxylamine. organic-chemistry.org A one-pot, three-component reaction involving an alkyne, an aldoxime, and a nitrite (B80452) source also provides a straightforward route to 3,5-disubstituted isoxazoles. nih.gov

Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles can lead to the formation of isoxazole-4-carboxylic esters and amides, which are valuable precursors for further derivatization. nanobioletters.comnih.gov

Formation of Isoxazole-4-Carbaldehydes

Isoxazole-4-carbaldehydes are important synthetic intermediates. They can be prepared through various methods, including the condensation reaction of nitroalkanes with 3-oxetanone (B52913). nih.gov Another synthetic route involves the Vilsmeier-Haack reaction on appropriate isoxazole precursors. The reaction of 3-oxetanone with primary nitro compounds is a documented method for obtaining isoxazole-4-carbaldehydes. rsc.orgresearchgate.net

Synthesis of Spirocyclic Isoxazolines and Bis-isoxazoles

The synthesis of spirocyclic isoxazolines and bis-isoxazoles has gained attention due to their unique three-dimensional structures and potential as chiral ligands in asymmetric catalysis. researchgate.net An asymmetric synthesis of chiral bis(isoxazoline) on a spiro[4.4]nonane scaffold and isoxazole–isoxazoline (B3343090) on a spiro[4.5]decane scaffold has been achieved using an enantiomerically pure alcohol as the starting material. researchgate.netresearchgate.net The synthesis of spiro[3H-indole-3,2'-thiazolidine]-3'(5-methyl-isoxazol-3-yl)-2,4'(1H)-dione has also been reported. nanobioletters.com

The rearrangement of tetrahydroisoxazole-5-spirocyclopropanes serves as a method to prepare precursors for various alkaloids. acs.org Bis-indolyl-isoxazoles have been synthesized and evaluated for their antitumor activities. nih.gov

Conjugation with Other Chemical Moieties (e.g., thiourea, amino acids, amines)

The conjugation of the isoxazole core with other chemical moieties like thiourea, amino acids, and amines can lead to hybrid molecules with enhanced biological activities. The synthesis of isoxazolyl- and isothiazolylcarbamides has been achieved through the reaction of isoxazole-3-carbonyl azides with various amines. researchgate.net

The conjugation of isoxazole derivatives with amino acids or peptides is a strategy employed to improve the therapeutic potential of these compounds. nih.govmdpi.com For example, solid-phase and chemoenzymatic synthetic routes have been used to develop multifunctional D- and L-Glu derivatives conjugated to a benzo[d]isoxazole scaffold. nih.govmdpi.com

Enantioselective Synthesis of Chiral Isoxazole Derivatives

The development of synthetic methodologies to access chiral isoxazole derivatives in an enantioselective manner is a significant area of research, driven by the prevalence of isoxazole-containing chiral molecules in medicinal chemistry and materials science. While direct enantioselective syntheses starting from this compound are not extensively documented, a variety of powerful asymmetric strategies have been successfully applied to its analogues, establishing a strong foundation for the potential synthesis of chiral this compound derivatives. These methods primarily rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Key approaches to furnishing enantioenriched isoxazoles include catalytic asymmetric additions to the isoxazole core, cycloaddition reactions, and the functionalization of prochiral isoxazole substrates. These strategies have demonstrated high levels of enantioselectivity and have been applied to a range of substituted isoxazoles, indicating their potential applicability to tolyl-substituted systems.

Catalytic Asymmetric Reactions

Chiral phosphoric acids have emerged as highly effective catalysts in the enantioselective functionalization of 5-aminoisoxazoles. colab.wsrsc.org These catalysts can protonate the isoxazole nitrogen, activating the substrate for nucleophilic attack, while the chiral environment of the catalyst directs the approach of the electrophile to a specific face of the molecule. For instance, the aza-Friedel-Crafts reaction of 5-aminoisoxazoles with isatin-derived N-Boc ketimines, catalyzed by a chiral phosphoric acid, yields 3-isoxazole 3-amino-oxindoles with high yields and enantioselectivities (up to 99% ee). nih.gov This methodology has been shown to be effective for a variety of 3-aryl-5-aminoisoxazoles, suggesting its potential for analogues like this compound. rsc.org

Similarly, the enantioselective addition of 5-aminoisoxazoles to β,γ-alkynyl-α-ketimino esters has been achieved using a chiral phosphoric acid catalyst, affording quaternary α-isoxazole-α-alkynyl amino acid derivatives in high yields and with excellent enantioselectivities (up to 97% ee). rsc.org The reaction proceeds smoothly for various 3-aryl-5-aminoisoxazoles. rsc.org Another application of chiral phosphoric acid catalysis is the enantioselective nucleophilic addition of 5-aminoisoxazoles to ortho-quinone methides, producing chiral isoxazole-containing triarylmethanes. colab.ws

Phase-transfer catalysis has also been successfully employed for the enantioselective synthesis of chiral isoxazoles. A chiral dipeptide-based urea-amide-guanidinium phase-transfer catalyst has been developed for the vinylogous amination of 5-alkyl-4-nitroisoxazoles. acs.org This method provides access to challenging chiral isoxazole derivatives with a single stereocenter at the α-position in high yields and with excellent enantioselectivities. acs.org

Furthermore, chiral-at-metal rhodium(III) complexes have been utilized to catalyze the asymmetric vinylogous Michael addition of 5-methyl-4-nitroisoxazoles to α,β-unsaturated 2-acyl imidazoles. rsc.org This process yields the corresponding adducts in good yields (80–96%) and with outstanding enantioselectivities (up to 97%). rsc.org

The well-established Corey-Bakshi-Shibata (CBS) reduction has been applied to the asymmetric reduction of prochiral ketones attached to an isoxazole core. arkat-usa.org This method provides a reliable route to chiral isoxazole carbinols, which are common metabolites of isoxazole-containing drugs. arkat-usa.org

The following table summarizes selected catalytic enantioselective reactions for the synthesis of chiral isoxazole derivatives.

| Reaction Type | Isoxazole Substrate | Electrophile/Reagent | Catalyst | Product | Yield (%) | ee (%) | Ref |

| aza-Friedel-Crafts | 3-Aryl-5-aminoisoxazoles | Isatin-derived N-Boc ketimines | Chiral Phosphoric Acid | 3-Isoxazole 3-amino-oxindoles | up to 99 | up to 99 | nih.gov |

| Nucleophilic Addition | 3-Aryl-5-aminoisoxazoles | β,γ-Alkynyl-α-ketimino esters | Chiral Phosphoric Acid | Quaternary α-isoxazole-α-alkynyl amino acids | up to 99 | up to 97 | rsc.org |

| Nucleophilic Addition | 5-Aminoisoxazoles | ortho-Quinone methides | Chiral Phosphoric Acid | Isoxazole-containing triarylmethanes | N/A | N/A | colab.ws |

| Vinylogous Amination | 5-Alkyl-4-nitroisoxazoles | N/A | Dipeptide-based Guanidinium PTC | α-Amino-isoxazole derivatives | High | Excellent | acs.org |

| Vinylogous Michael Add. | 5-Methyl-4-nitroisoxazoles | α,β-Unsaturated 2-acyl imidazoles | Chiral Rhodium(III) complex | Michael adducts | 80-96 | up to 97 | rsc.org |

| Ketone Reduction | Prochiral isoxazole ketones | N/A | Corey-Bakshi-Shibata (CBS) reagent | Chiral isoxazole carbinols | N/A | N/A | arkat-usa.org |

| Allylic-Allylic Alkylation | 3,5-Dimethyl-4-nitroisoxazole (B73060) | Morita-Baylis-Hillman carbonates | Dimeric cinchona alkaloids | Dicarboxylic acid derivatives precursors | N/A | Excellent | acs.org |

| Cascade Reaction | 4-Nitroisoxazole derivative | α,β-Unsaturated aldehydes | Chiral secondary amine | 1,2,3-Trisubstituted cyclopropanes | up to 98 | up to 99 | researchgate.net |

Interactive Data Table

| Reaction Type | Isoxazole Substrate | Electrophile/Reagent | Catalyst | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|---|

| aza-Friedel-Crafts | 3-Aryl-5-aminoisoxazoles | Isatin-derived N-Boc ketimines | Chiral Phosphoric Acid | 3-Isoxazole 3-amino-oxindoles | up to 99 | up to 99 | nih.gov |

| Nucleophilic Addition | 3-Aryl-5-aminoisoxazoles | β,γ-Alkynyl-α-ketimino esters | Chiral Phosphoric Acid | Quaternary α-isoxazole-α-alkynyl amino acids | up to 99 | up to 97 | rsc.org |

| Nucleophilic Addition | 5-Aminoisoxazoles | ortho-Quinone methides | Chiral Phosphoric Acid | Isoxazole-containing triarylmethanes | N/A | N/A | colab.ws |

| Vinylogous Amination | 5-Alkyl-4-nitroisoxazoles | N/A | Dipeptide-based Guanidinium PTC | α-Amino-isoxazole derivatives | High | Excellent | acs.org |

| Vinylogous Michael Addition | 5-Methyl-4-nitroisoxazoles | α,β-Unsaturated 2-acyl imidazoles | Chiral Rhodium(III) complex | Michael adducts | 80-96 | up to 97 | rsc.org |

| Ketone Reduction | Prochiral isoxazole ketones | N/A | Corey-Bakshi-Shibata (CBS) reagent | Chiral isoxazole carbinols | N/A | N/A | arkat-usa.org |

| Allylic-Allylic Alkylation | 3,5-Dimethyl-4-nitroisoxazole | Morita-Baylis-Hillman carbonates | Dimeric cinchona alkaloids | Dicarboxylic acid derivatives precursors | N/A | Excellent | acs.org |

| Cascade Reaction | 4-Nitroisoxazole derivative | α,β-Unsaturated aldehydes | Chiral secondary amine | 1,2,3-Trisubstituted cyclopropanes | up to 98 | up to 99 | researchgate.net |

Enantioselective Cycloaddition Reactions

The 1,3-dipolar cycloaddition of nitrile oxides with dipolarophiles is a fundamental method for constructing the isoxazole ring. When a chiral dipolarophile or a chiral catalyst is used, this reaction can proceed with high enantioselectivity. For example, the cycloaddition of nitrile oxides to α,β-unsaturated amides has been mediated by chiral ligands in complex with Lewis acids, leading to products with excellent enantioselectivities. scielo.org.mx This approach allows for the synthesis of chiral 3-substituted isoxazolecarboxamides. scielo.org.mx

Synthesis of Chiral Ligands

Chiral isoxazole-containing ligands have also been developed for asymmetric catalysis. An efficient synthetic route to chiral spiro (isoxazole-isoxazoline) hybrid ligands has been established. researchgate.net The palladium complexes of these ligands have demonstrated efficacy as catalysts in the asymmetric Wacker-type cyclization of alkenyl alcohols. researchgate.net

Applications of 4 M Tolyl Isoxazole and Isoxazole Derivatives in Chemical Synthesis and Materials Science

Role as Versatile Synthetic Building Blocks in Organic Chemistry

Isoxazole (B147169) derivatives are highly valued as synthetic building blocks in organic chemistry due to their inherent reactivity and the ability to be transformed into a variety of other functional groups. researchgate.netijcce.ac.ircymitquimica.com The isoxazole nucleus serves as a stable scaffold that can be readily synthesized and subsequently modified, making it a cornerstone in the construction of complex molecular architectures. thieme-connect.comnanobioletters.com

The strategic placement of substituents on the isoxazole ring allows for controlled and regioselective reactions. This feature is particularly useful in multi-step syntheses where precision is paramount. rsc.org The isoxazole ring can be considered a masked form of other functional groups, which can be revealed under specific reaction conditions. This latent functionality is a key aspect of its utility as a synthetic intermediate. beilstein-journals.org

Precursors for the Synthesis of Diverse Organic Compounds

One of the most significant applications of isoxazoles in organic synthesis is their role as precursors to other important classes of organic compounds. beilstein-journals.orgresearchgate.netresearchgate.net The cleavage of the N-O bond within the isoxazole ring is a key transformation that unlocks a variety of functionalities.

β-Hydroxycarbonyl Compounds

Reductive cleavage of the isoxazole ring can lead to the formation of β-hydroxycarbonyl compounds. beilstein-journals.orgacs.orgthieme-connect.de This transformation is a valuable tool for the synthesis of polyketide natural products and other complex molecules where the 1,3-dioxygenated pattern is a common structural motif. The ability to generate this functionality from a stable heterocyclic precursor offers a strategic advantage in synthetic planning.

γ-Amino Alcohols

Similarly, isoxazolines, which are partially reduced derivatives of isoxazoles, can be readily converted into γ-amino alcohols upon reductive ring opening. beilstein-journals.orgacs.orgfigshare.comrsc.orgresearchgate.net This transformation is particularly significant as γ-amino alcohols are important structural components in many biologically active molecules, including pharmaceuticals and natural products. The synthesis of optically active γ-amino alcohols can also be achieved through asymmetric reductive ring-opening reactions of chiral isoxazolines. acs.org

Integration into Merocyanine (B1260669) Dyes for Optical Applications

Isoxazole derivatives, particularly isoxazolone units, have been identified as important components in the design and construction of merocyanine dyes. researchgate.netijcce.ac.ir Merocyanine dyes are a class of polymethine dyes characterized by a donor-acceptor structure, which gives rise to their unique optical properties, including strong absorption in the visible and near-infrared regions of the electromagnetic spectrum. google.comgoogle.co.ug

The isoxazolone moiety can act as an acceptor group in the push-pull system of merocyanine dyes. The electronic properties of the dye can be fine-tuned by modifying the substituents on the isoxazole ring, thereby altering the absorption wavelength and other photophysical characteristics. This tunability makes isoxazole-containing merocyanine dyes suitable for a range of optical applications, including as sensitizers in photographic materials and in optical recording media. researchgate.netijcce.ac.ir

Contributions to Nonlinear Optical Research

The field of nonlinear optics (NLO) deals with the interaction of intense light with materials to produce new optical effects. Organic materials with large second- and third-order NLO responses are of great interest for applications in optoelectronics, including optical switching and frequency conversion. ciac.jl.cnbohrium.com

Isoxazole derivatives have emerged as promising candidates for NLO materials. researchgate.netnih.govrsc.org The inherent asymmetry and charge-transfer characteristics of certain isoxazole-containing molecules contribute to their significant NLO properties. For instance, donor-acceptor substituted isoxazoles can exhibit large first hyperpolarizability values, a key parameter for second-order NLO activity. nih.govworldscientific.com

Research has shown that the incorporation of an isoxazole ring into a π-conjugated system can enhance the NLO response. nih.govrsc.orgresearchgate.net The isoxazole moiety can act as an efficient electron acceptor, facilitating intramolecular charge transfer, which is a crucial factor for achieving high NLO activity. nih.gov Theoretical studies using Density Functional Theory (DFT) have been employed to understand the structure-property relationships and to predict the NLO properties of novel isoxazole derivatives, guiding the design of new materials with enhanced performance. worldscientific.comnih.gov The thermal stability of some isoxazole-based NLO materials further enhances their potential for practical applications. nih.govrsc.org

Q & A

Q. What are the common synthetic routes for preparing 4-(m-Tolyl)isoxazole derivatives, and what are their limitations?

The synthesis of this compound derivatives primarily relies on cycloaddition reactions and ring-construction strategies. A widely used method involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes, which forms the isoxazole core . For example, hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes yields trisubstituted isoxazoles with moderate to high regioselectivity . However, this approach is limited by the poor availability of specialized starting materials like azolylacetylenes . Alternative methods, such as the Suzuki cross-coupling reaction, face challenges in scalability due to complex experimental setups and sensitivity to reaction conditions .

Q. How can researchers confirm the structural integrity of this compound derivatives post-synthesis?

Structural validation typically employs a combination of spectroscopic and computational techniques:

- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for verifying substituent positions and regiochemistry .

- Infrared (IR) Spectroscopy : Identifies functional groups like C=N and C-O bonds in the isoxazole ring .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and stereochemical ambiguities, especially for novel derivatives .

- Density Functional Theory (DFT) : Computational modeling validates electronic properties and predicts reactivity .

Q. What biological activities are commonly associated with this compound scaffolds?

Isoxazole derivatives exhibit diverse pharmacological profiles, including anticancer, antiprotozoal, and anti-inflammatory activities. For instance:

- Anticancer : 4-(Trifluoromethyl)isoxazoles inhibit cancer cell lines (e.g., MCF-7, PC-3) by targeting HSP90, a chaperone protein critical for oncogenic client protein stabilization .

- Antiprotozoal : Trisubstituted isoxazoles with N-acylhydrazone moieties show potent activity against Leishmania amazonensis and Trypanosoma cruzi .

- Antimicrobial : Structural analogs with thiophene or pyrazole substituents demonstrate antibacterial and antifungal properties .

Advanced Research Questions

Q. How can researchers address synthetic challenges in introducing electron-withdrawing groups (e.g., CF₃) to the isoxazole core?

Electron-withdrawing groups like trifluoromethyl (CF₃) enhance bioactivity but pose synthetic hurdles due to their steric and electronic effects. Strategies include:

- Late-Stage Functionalization : Use of boronic ester intermediates (e.g., 4-isoxazole pinacol boronic esters) in Suzuki-Miyaura couplings to introduce CF₃ post-cyclization .

- Chlorination/Substitution : Sequential chlorination of ester intermediates followed by nucleophilic substitution with fluorinated reagents (e.g., using PCl₅ for chlorination steps) .

- Computational Guidance : DFT calculations predict reactive sites and optimize reaction pathways to minimize side products .

Q. How do substituent positions on the isoxazole ring influence biological activity, and how can contradictory data across studies be reconciled?

Substituent position and electronic nature critically impact bioactivity. For example:

- 3,4,5-Trisubstituted Derivatives : A 3-N-acylhydrazone group enhances antiprotozoal activity by improving membrane permeability , while 5-aryl groups optimize HSP90 inhibition in anticancer studies .

- Contradictions in Data : Discrepancies in IC₅₀ values across cell lines (e.g., MCF-7 vs. 4T1) may arise from differences in cell membrane transporters or metabolic stability. Researchers should cross-validate using orthogonal assays (e.g., thermal shift assays for target engagement) and control for substituent lipophilicity via logP calculations .

Q. What methodologies are recommended for optimizing the pharmacokinetic profile of this compound-based drug candidates?

Key optimization strategies include:

- Prodrug Design : Masking polar groups (e.g., carboxylic acids) as esters to improve oral bioavailability .

- Metabolic Stability Assays : Liver microsome studies identify metabolic hotspots (e.g., oxidation at the 4-methyl group) for structural refinement .

- Co-crystallization Studies : X-ray structures of isoxazole derivatives bound to targets (e.g., HSP90) guide rational modifications to enhance binding affinity .

Q. How can computational tools streamline the design of novel this compound derivatives?

- Molecular Docking : Predicts binding modes to targets like HSP90 or protozoal enzymes .

- Quantitative Structure-Activity Relationship (QSAR) : Identifies critical physicochemical parameters (e.g., Hammett constants for substituents) .

- ADMET Prediction : Tools like SwissADME estimate absorption, toxicity, and solubility to prioritize compounds for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.